molecular formula C24H23ClN2O3 B2428008 N1-(5-chloro-2-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide CAS No. 941939-74-8

N1-(5-chloro-2-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide

Cat. No. B2428008
M. Wt: 422.91
InChI Key: ASKSYBIWHLNLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(5-chloro-2-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide, also known as DPCPX, is a selective antagonist for the A1 adenosine receptor. It is widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes.

Scientific Research Applications

  • Synthesis Techniques and Applications :

    • Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, demonstrating the applicability of this methodology for synthesizing anthranilic acid derivatives and oxalamides, which could include compounds similar to N1-(5-chloro-2-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide (Mamedov et al., 2016).
  • Anticonvulsant Properties :

    • Nikalje et al. (2012) designed and synthesized a series of novel N1-substituted-N2,N2-diphenyl oxalamides as anticonvulsants. This suggests the potential of N1-(5-chloro-2-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide in similar applications (Nikalje et al., 2012).
  • Luminescent Properties :

    • Lai et al. (1999) studied luminescent mono- and binuclear cyclometalated platinum(II) complexes, which involved similar structural elements to N1-(5-chloro-2-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide. This research indicates the possibility of using such compounds in the study of fluid- and solid-state oligomeric interactions and their emissive properties (Lai et al., 1999).
  • Molecular Structure and Interactions :

    • Wang et al. (2016) analyzed the structure of a similar N,N′-bis(substituted)oxamide compound, providing insights into the molecular interactions and crystal structure which could be relevant for N1-(5-chloro-2-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide (Wang et al., 2016).
  • Optical and Electronic Properties :

    • Manjunatha et al. (2009) investigated the charge-transporting and linear optical property of a new polymer, indicating the potential of N1-(5-chloro-2-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide in similar applications (Manjunatha et al., 2009).

properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-(3,3-diphenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O3/c1-30-22-13-12-19(25)16-21(22)27-24(29)23(28)26-15-14-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,16,20H,14-15H2,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKSYBIWHLNLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-2-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide

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